molecular formula C15H13N3S2 B14578298 Benzenamine, N,N'-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- CAS No. 61249-39-6

Benzenamine, N,N'-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis-

Cat. No.: B14578298
CAS No.: 61249-39-6
M. Wt: 299.4 g/mol
InChI Key: CWOSWMYNZWMYGC-UHFFFAOYSA-N
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Description

Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- is a complex organic compound characterized by the presence of a benzenamine core linked to a dithiazolidine ring. This compound is notable for its unique structure, which includes both aromatic and heterocyclic elements, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- typically involves the reaction of benzenamine derivatives with dithiazolidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the dithiazolidine ring. Common reagents include sulfur-containing compounds and amines, which react under elevated temperatures and pressures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and pH levels. Post-reaction purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can break the dithiazolidine ring, leading to simpler amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzenamine ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient due to its bioactive properties.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism by which Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiazolidine ring can interact with thiol groups in proteins, potentially inhibiting or modifying their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has a similar benzenamine core but differs in the linking group, which is an ethanediyl chain instead of a dithiazolidine ring.

    Benzenamine, 2,4-dimethyl-: This compound features additional methyl groups on the benzenamine ring, altering its chemical properties and reactivity.

    Benzenamine, 4-methoxy-N-methyl-: The presence of a methoxy group and N-methyl substitution distinguishes this compound from the dithiazolidine derivative.

Uniqueness

Benzenamine, N,N’-(4-methyl-1,2,4-dithiazolidine-3,5-diylidene)bis- is unique due to the presence of the dithiazolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and offers potential for novel applications in various fields.

Properties

CAS No.

61249-39-6

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

4-methyl-3-N,5-N-diphenyl-1,2,4-dithiazolidine-3,5-diimine

InChI

InChI=1S/C15H13N3S2/c1-18-14(16-12-8-4-2-5-9-12)19-20-15(18)17-13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

CWOSWMYNZWMYGC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2)SSC1=NC3=CC=CC=C3

Origin of Product

United States

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